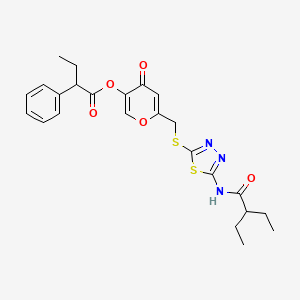

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate

Description

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S2/c1-4-15(5-2)21(29)25-23-26-27-24(34-23)33-14-17-12-19(28)20(13-31-17)32-22(30)18(6-3)16-10-8-7-9-11-16/h7-13,15,18H,4-6,14H2,1-3H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEMPDJYUWEAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(CC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate” involves multiple steps, each requiring specific reagents and conditions:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the 2-Ethylbutanamido Group: The thiadiazole intermediate is then reacted with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to introduce the 2-ethylbutanamido group.

Formation of the Pyranone Ring: The next step involves the formation of the pyranone ring. This can be achieved by reacting the thiadiazole intermediate with a suitable aldehyde in the presence of a base.

Thioether Formation: The thiadiazole-pyranone intermediate is then reacted with a thiol compound to form the thioether linkage.

Esterification: Finally, the compound is esterified with 2-phenylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups in the pyranone ring, potentially yielding alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common nucleophiles include amines, thiols, and alcohols, often used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiadiazole and pyranone rings.

Medicine: As a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiadiazole ring is known to interact with various biological targets, while the pyranone ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

- Target Compound : 2-ethylbutanamido group at position 5 of the thiadiazole.

- Compound 5e (): Features a 4-chlorobenzylthio group and a phenoxyacetamide side chain. Its melting point (132–134°C) is lower than the target compound’s closest analogues, likely due to reduced crystallinity from the bulky chlorobenzyl group .

- Compound 4l () : Contains a 3-chlorobenzamido group and a tetrahydro-2H-pyran scaffold. The saturated pyran ring in 4l contrasts with the unsaturated 4-oxo-pyran in the target, which may increase electrophilicity and reactivity .

- Compound from : Substituted with an acetamido group (C17H12N4O7S2, MW 448.4).

Ester Group Modifications on the Pyran Ring

- Target Compound: 2-phenylbutanoate ester.

- Compound from : 2-fluorobenzoate ester (C21H20FN3O5S2, MW 477.5).

- Compound from : 2-ethylbutanoate ester (C18H21N3O5S2, MW 423.5). The absence of an aromatic ring in the ester group simplifies the structure, likely improving solubility but diminishing π-π stacking interactions in biological targets .

Physicochemical Properties

*Molecular weight of the target compound can be inferred as ~460–480 based on analogues.

Bioactivity Considerations

While explicit bioactivity data for the target compound is unavailable, structural insights can be drawn from analogues:

- Thiadiazole derivatives with chlorobenzyl or nitro groups (e.g., 4l, ) often exhibit anti-inflammatory or antimicrobial activity due to electron-deficient aromatic systems .

- The 2-phenylbutanoate ester in the target may enhance binding to hydrophobic pockets in enzyme active sites, a feature observed in protease inhibitors () .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate is a complex organic molecule characterized by the presence of a thiadiazole derivative and a pyran moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The structural complexity of this compound suggests multiple mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 404.54 g/mol. Key structural features include:

- Thiadiazole ring : Known for its biological activity, particularly in antimicrobial applications.

- Pyranone moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₅S |

| Molecular Weight | 404.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves several synthetic steps, including:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carboxylic acids under acidic conditions.

- Attachment of the Ethylbutanamido Group : An amide coupling reaction introduces this group using 2-ethylbutanoic acid.

- Formation of the Pyranone Ring : Cyclization reactions involving β-keto esters lead to the formation of the pyranone structure.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

Case Study : A study evaluated the antimicrobial activity of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 μg/mL, indicating potent activity .

Antifungal Activity

The compound's antifungal activity has also been assessed, particularly against pathogenic fungi such as Candida albicans. Preliminary results suggest that it may exhibit broad-spectrum antifungal properties similar to those observed in other thiadiazole derivatives.

Anticancer Potential

Emerging studies suggest that derivatives containing thiadiazole and pyran structures may have anticancer properties. Mechanistic studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including inhibition of specific kinases involved in cell proliferation.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The thiadiazole moiety may interact with metal ions in enzyme active sites.

- Receptor Interaction : The pyranone structure can participate in hydrogen bonding with amino acid residues in target proteins.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase oxidative stress in microbial cells, leading to cell death.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its structural assembly?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole core formation : The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazonoyl halides under reflux conditions (e.g., ethanol with glacial acetic acid) .

- Esterification : The 2-phenylbutanoate moiety is introduced through nucleophilic acyl substitution, often using DCC/DMAP as coupling agents .

- Thioether linkage : A thiomethyl bridge connects the thiadiazole and pyran rings, achieved via alkylation with brominated intermediates . Key intermediates include 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol and 4-oxo-4H-pyran-3-yl methanol derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole and pyran rings (e.g., pyran C-4 carbonyl at ~170 ppm) .

- FTIR : Absorbance bands at 1670–1750 cm verify ester (C=O) and amide (N–H) groups .

- HPLC-MS : Purity (>95%) and molecular weight (e.g., 257.31 g/mol for related analogs) are validated using reverse-phase C18 columns and ESI ionization .

Q. What preliminary biological screening assays are recommended to assess its activity?

- Enzyme inhibition : Test against serine hydrolases or kinases using fluorometric assays (e.g., IC determination) .

- Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can synthetic yield be optimized when coupling the thiadiazole and pyran subunits?

- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates .

- Catalyst screening : Use Pd/C or Cu(I)-thiophene carboxylate for efficient cross-coupling reactions .

- Temperature control : Maintain 60–70°C during thiomethylation to minimize disulfide byproducts .

Q. How should contradictory data in biological activity across studies be resolved?

- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified strains) and positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-response curves : Compare EC values across multiple replicates to assess statistical significance .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or β-lactamase) .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors from analogs in PubChem .

- MD simulations : GROMACS simulations assess binding stability over 100-ns trajectories .

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

- pH-rate profiling : Monitor ester hydrolysis via UV-Vis at 240–260 nm across pH 2–10 .

- Isotope labeling : Use O-water to trace oxo-group exchange in the pyran ring .

- Activation energy calculation : Arrhenius plots from temperature-dependent HPLC data .

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.